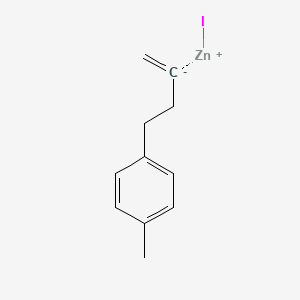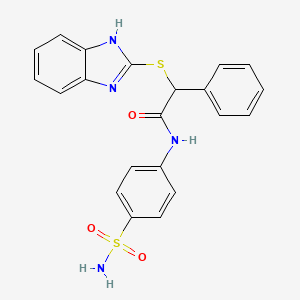![molecular formula C8H13NO B14893309 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one is a bicyclic compound featuring a unique azabicyclohexane ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one can be achieved through various methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method offers the advantages of simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles . This reaction is tailored for the synthesis of highly substituted aza[3.1.0]bicycles and is useful in the development of bioactive compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, potentially providing therapeutic benefits for conditions like pruritus . As a ketohexokinase inhibitor, it interferes with the enzyme’s activity, which may be beneficial in treating non-alcoholic fatty liver disease .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares the bicyclic structure but lacks the propan-1-one moiety.
Ficellomycin: Contains a 1-azabicyclo[3.1.0]hexane ring and is known for its biological activity against bacteria, fungi, and tumors.
4-(3-Azabicyclo[3.1.0]hex-3-yl)pyrimidine-2-amine: A dual inhibitor of TYK2 and JAK1, showcasing the versatility of the azabicyclohexane scaffold.
Uniqueness
1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a conformationally constrained bicyclic isostere for the piperidine motif makes it valuable in drug design and development .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(3-azabicyclo[3.1.0]hexan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-7(10)8-6-3-5(6)4-9-8/h5-6,8-9H,2-4H2,1H3 |
Clave InChI |
VLIIKHOBTSPATL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1C2CC2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)












![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
